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Abstract
Pirtobrutinib, marketed under the brand name Jaypirca, is a highly selective, non-covalent

inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] Its unique reversible binding mechanism

allows it to overcome resistance to covalent BTK inhibitors, marking a significant advancement

in the treatment of B-cell malignancies such as mantle cell lymphoma (MCL) and chronic

lymphocytic leukemia (CLL).[3][5] This technical guide provides a comprehensive overview of

the chemical structure and a detailed examination of the synthetic pathways developed for

pirtobrutinib, offering valuable insights for researchers and professionals in the field of drug

discovery and development.

Chemical Structure and Properties
Pirtobrutinib is a complex organic molecule with the systematic IUPAC name (S)-5-amino-3-

(4-(((5-fluoro-2-methoxybenzoyl)amino)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-

pyrazole-4-carboxamide.[2] Its chemical and physical properties are summarized in the table

below.
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Identifier Value Reference

IUPAC Name

5-amino-3-(4-{[(5-fluoro-2-

methoxybenzoyl)amino]methyl}

phenyl)-1-((2S)-1,1,1-

trifluoropropan-2-yl)pyrazole-4-

carboxamide

[1]

Molecular Formula C22H21F4N5O3 [1][5]

Molecular Weight 479.436 g/mol [1]

CAS Number 2101700-15-4 [1][5]

SMILES

COc1ccc(F)cc1C(=O)NCc1ccc

(-c2nn(--INVALID-LINK--C(F)

(F)F)c(N)c2C(N)=O)cc1

[1]

InChI Key
FWZAWAUZXYCBKZ-

NSHDSACASA-N
[1][2]

The structure of pirtobrutinib features a central pyrazole ring, which is a common scaffold in

medicinal chemistry. Attached to this core are several key functional groups that contribute to

its high affinity and selectivity for the BTK enzyme. The trifluoromethyl group and the

fluorinated methoxybenzoyl moiety are crucial for its binding interactions within the kinase

domain of BTK.

Mechanism of Action and Signaling Pathway
Pirtobrutinib functions as a potent and selective inhibitor of Bruton's tyrosine kinase, a critical

enzyme in the B-cell receptor (BCR) signaling pathway.[3] Unlike first and second-generation

BTK inhibitors which form a covalent bond with a cysteine residue (C481) in the active site of

BTK, pirtobrutinib binds non-covalently.[5] This reversible binding mode allows it to be

effective against BTK enzymes that have acquired mutations at the C481 residue, a common

mechanism of resistance to covalent inhibitors.[3][5]

The BCR signaling pathway is essential for the proliferation, survival, and differentiation of B-

cells. Upon antigen binding to the B-cell receptor, a cascade of downstream signaling events is
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initiated, with BTK playing a pivotal role. By inhibiting BTK, pirtobrutinib effectively blocks this

signaling cascade, leading to decreased B-cell proliferation and survival.
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Pirtobrutinib (I)
Amide Disconnection 5-fluoro-2-methoxybenzoic acid (II)

+
(S)-5-amino-3-(4-(aminomethyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide (III)

Suzuki Disconnection 4-(aminomethyl)phenylboronic acid derivative (IV)
+

(S)-5-amino-3-halo-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide (V)
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Starting Materials
(β-ketoester, Hydrazine derivative)

Step 1: Pyrazole Synthesis

Halogenated Pyrazole
Intermediate (V)

Step 2: Suzuki Coupling

Phenylboronic Acid
Derivative (IV)

Aminomethylphenyl-pyrazole
Intermediate (III)

Step 3: Amide Coupling

5-fluoro-2-methoxybenzoic acid (II)

Purification and
Crystallization

Pirtobrutinib (I)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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